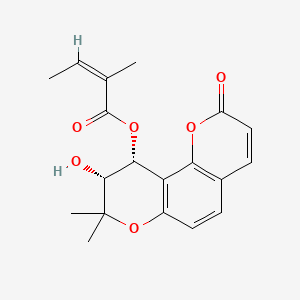

Qianhucoumarin A

Description

Qianhucoumarin A is a bioactive angular pyranocoumarin isolated primarily from the roots of Peucedanum praeruptorum Dunn (Baihua Qianhu), a traditional Chinese medicinal herb, and occasionally from the fruits of Fen Cha Dang (). Its chemical structure is defined as 3'(R)-hydroxy-4'(R)-tigloyloxy-3',4'-dihydroseselin, with a molecular formula of C₁₉H₂₀O₆ and a molecular weight of 344.34 g/mol (). The compound crystallizes as white prisms, melts at 123–126°C, and exhibits a high optical rotation of +209.6° (in 0.5 M acetyl chloride) ().

Pharmacologically, this compound acts as a nitric oxide (NO) production inhibitor in LPS-activated murine peritoneal macrophages, showing an inhibition rate (InRt) of 24.9 ± 4.0% compared to the control L-NMMA (79.2 ± 0.9%) (). Its structural uniqueness lies in the tigloyloxy group at the 4' position and hydroxyl group at 3', which distinguish it from related coumarins ().

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1 |

InChI Key |

QPLSCFLMIOADPA-RQJZHBNNSA-N |

SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Synonyms |

3'-hydroxy-4'-tigloyloxy-3',4'-dihydroseslin qianhucoumarin A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qianhucoumarin A typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Chromen Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring system.

Hydroxylation: Introduction of the hydroxyl group at the 9th position is achieved through selective oxidation reactions.

Esterification: The final step involves the esterification of the hydroxylated chromen derivative with (Z)-2-methylbut-2-enoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Qianhucoumarin A undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Qianhucoumarin A exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Qianhucoumarin A belongs to a family of angular pyranocoumarins isolated from P. praeruptorum, including Qianhucoumarins B–E and praeruptorins. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivities:

Table 1: Structural and Physical Comparison

Key Observations :

Structural Differentiation :

- The tigloyloxy group in this compound (vs. angeloyloxy in praeruptorins or acetyl in B/C) significantly impacts lipophilicity and bioactivity.

- Stereochemistry (e.g., 3'(R) vs. 3'(S)) dictates optical rotation and biological target interactions ().

Physicochemical Properties: Melting points correlate with molecular symmetry; Qianhucoumarin C (186–188°C) has higher symmetry than A (123–126°C) ().

Biological Activities: this compound: NO inhibition (24.9% InRt) (). Qianhucoumarin C: Anti-inflammatory, antioxidant, and anticancer activities (). Praeruptorin B: Antitumor activity via apoptosis induction (). Qianhucoumarin E: Used as a reference standard in HPLC quantification ().

Table 2: Pharmacological Comparison

Analytical and Industrial Relevance

- HPLC/UPLC Methods: Qianhucoumarins A, D, and E are quantified using reversed-phase HPLC with methanol-water gradients, achieving >98% purity ().

- HSCCC Purification : High-speed counter-current chromatography isolates Qianhucoumarin D and praeruptorins with >99% purity ().

- Industrial Use : Qianhucoumarin C is utilized in pharmaceutical and herbal manufacturing ().

Q & A

Q. What spectroscopic and crystallographic methods are employed to determine the structure of Qianhucoumarin A?

this compound’s structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis, complemented by X-ray crystallography to confirm its three-dimensional conformation. Melting point determination and optical rotation measurements (e.g., +209.6° in acetyl chloride) further validate purity and stereoisomerism . Researchers should cross-reference these methods with literature on structurally similar coumarins to ensure consistency in spectral interpretation.

Q. What are the primary natural sources of this compound, and how does extraction yield vary with protocols?

this compound is isolated from the fruits of Peucedanum praeruptorum (白花前胡) and Fen Cha Dang (地瓜). Yield optimization requires solvent selection (e.g., ethanol vs. methanol), temperature control, and chromatographic purification steps (e.g., silica gel column chromatography). Comparative studies using HPLC or LC-MS can quantify yield differences under varying extraction conditions .

Q. What in vitro assays are standard for evaluating this compound’s nitric oxide (NO) inhibitory activity?

The compound’s NO suppression is tested in lipopolysaccharide (LPS)-activated murine peritoneal macrophages. Researchers measure nitrite levels (via Griess reagent) and compare inhibition rates against controls like L-NMMA. For example, this compound showed 24.9% inhibition versus L-NMMA’s 79.2% in one study, necessitating dose-response curves (IC50 calculations) and cytotoxicity assays (e.g., MTT) to confirm specificity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity and selectivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., acetylation at 3' or 4' positions) and testing their effects on NO inhibition, solubility, and metabolic stability. For instance, Qianhucoumarin B (3'-acetylated derivative) exhibits altered optical rotation (+3.9°) and potentially distinct binding affinities. Computational modeling (e.g., molecular docking with iNOS enzyme) and in vitro assays should be combined to prioritize derivatives for in vivo validation .

Q. What strategies address discrepancies in reported IC50 values for this compound across studies?

Variability in IC50 values may stem from differences in cell lines, LPS concentrations, or assay protocols. To resolve contradictions, researchers should:

Q. What in vivo models are appropriate for validating this compound’s anti-inflammatory efficacy and safety?

Preclinical testing should employ murine models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic conditions (e.g., collagen-induced arthritis). Pharmacokinetic studies (e.g., bioavailability via oral administration) and toxicity profiling (e.g., liver enzyme assays, histopathology) are critical. Cross-validation with omics approaches (e.g., transcriptomics to identify downstream NF-κB targets) strengthens mechanistic claims .

Q. How can researchers optimize this compound’s solubility and stability for therapeutic applications?

Formulation strategies include nanoencapsulation (e.g., liposomes), co-crystallization with excipients, or prodrug synthesis. Stability studies under varying pH and temperature conditions (via accelerated degradation assays) guide formulation choices. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models assess intestinal absorption potential .

Methodological Considerations

- Reproducibility : Detailed protocols for compound extraction, purification, and characterization must be included in supplementary materials, adhering to guidelines for experimental transparency .

- Data Interpretation : Use multivariate statistics (e.g., ANOVA with post-hoc tests) to account for biological variability in pharmacological assays. Open-source tools like R or Python libraries enhance analytical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.